4,6-O-Ethylidene-alpha-D-glucose is a derivative of glucose characterized by the presence of an ethylidene group at the 4 and 6 positions of the glucose molecule. Its molecular formula is C8H14O6, and it has a molecular weight of approximately 206.19 g/mol. This compound exists primarily in a solid state, typically appearing as a white to off-white powder. It is known for its role as a carbohydrate and is classified under glycosides due to its structural modifications that influence its reactivity and biological interactions .
4,6-O-Ethylidene-alpha-D-glucose acts as a competitive inhibitor of glucose transporter 1 (GLUT1) []. GLUT1 is a protein channel in cell membranes that facilitates the uptake of glucose. Ethylideneglucose's structure resembles glucose, allowing it to bind to the GLUT1 transporter but prevent glucose itself from binding. This property makes ethylideneglucose useful for studying glucose transport mechanisms in cells [].
The chemical reactivity of 4,6-O-ethylidene-alpha-D-glucose is influenced by its functional groups, allowing it to participate in various reactions typical of carbohydrates. Key reactions include:
4,6-O-Ethylidene-alpha-D-glucose exhibits notable biological activity, particularly as a competitive inhibitor of glucose transporters. It has been studied for its potential effects on glucose metabolism, making it relevant in research related to diabetes and metabolic disorders. Its ability to inhibit glucose uptake suggests potential applications in therapeutic contexts where modulation of glucose levels is necessary .
The synthesis of 4,6-O-ethylidene-alpha-D-glucose can be achieved through several methods:
4,6-O-Ethylidene-alpha-D-glucose finds applications in various fields:
Interaction studies involving 4,6-O-ethylidene-alpha-D-glucose have focused on its binding affinity with glucose transporters and enzymes involved in carbohydrate metabolism. These studies reveal that it competes with glucose for binding sites, thereby influencing glucose uptake and utilization in biological systems. Additionally, research into its interactions with other biomolecules helps elucidate its role in metabolic pathways .
Several compounds share structural characteristics with 4,6-O-ethylidene-alpha-D-glucose. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Alpha-D-Glucose | Basic structure without modifications | Primary form of sugar utilized by cells |
Beta-D-Glucose | Isomeric form differing at anomeric carbon | Has different physical properties and reactivity |
2-Deoxy-D-glucose | Lacks one hydroxyl group | Important in studies on metabolic pathways |
D-Mannose | Structural isomer with different configurations | Used in urinary tract health applications |
4,6-O-Ethylidene-alpha-D-glucose is unique due to its specific ethylidene modifications that alter its biological activity and chemical reactivity compared to these similar compounds .